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Introduction

(+)-Psiguadial B is a structurally complex meroterpenoid isolated from the leaves of the guava
plant, Psidium guajava. It has demonstrated significant antiproliferative activity against human
hepatoma (HepG2) cells, with an IC50 value of 46 nM, making it a compelling target for
synthetic chemists and a promising lead for drug development.[1] The molecule's intricate
architecture, characterized by a bridged bicyclo[4.3.1]decane core fused to a trans-cyclobutane
and a diformyl phloroglucinol moiety, presents substantial synthetic challenges. This document
details the first enantioselective total synthesis of (+)-Psiguadial B, as accomplished by the
Reisman group. The strategy hinges on a novel asymmetric catalysis step to establish the key
stereochemistry, followed by a series of elegant transformations to complete the natural
product's framework.

Overall Synthetic Strategy

The successful enantioselective synthesis of (+)-Psiguadial B was achieved in 15 steps from a
readily available diazoketone.[2][3] The retrosynthetic analysis identified the central
bicyclo[4.3.1]decane system as a primary challenge. The key disconnection was made at the
C1-C2 bond, which links the phloroglucinol-derived A ring and the terpenoid C ring through
adjacent stereocenters.[1] This led to a strategy centered on three critical transformations:
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o Tandem Wolff Rearrangement/Asymmetric Ketene Addition: This crucial step establishes the
enantioenriched trans-cyclobutane intermediate, which serves as the cornerstone for the
entire synthesis.[4][5][6]

o Directed C(sp3)—H Alkenylation: A palladium-catalyzed reaction forges the strategic C1-C2
bond, uniting the two major fragments of the molecule.[5][6][7]

» Ring-Closing Metathesis (RCM): This reaction efficiently constructs the strained seven-
membered ring of the bicyclo[4.3.1]decane core.[2][5][6]

Several other strategies were explored and ultimately abandoned, including an ortho-quinone
methide hetero-Diels—Alder cycloaddition, a Prins cyclization, and a modified Norrish—Yang
cyclization to form the core structure.[2][4]

Logical Flow of the Successful Synthetic Route

The following diagram illustrates the high-level workflow of the enantioselective total synthesis
of (+)-Psiguadial B.
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Caption: High-level workflow of the enantioselective total synthesis of (+)-Psiguadial B.
Key Experimental Data
The following tables summarize the quantitative data for the critical steps in the synthesis.

Table 1: Asymmetric Synthesis of the trans-Cyclobutane Intermediate
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Table 2: Construction of the Bicyclic Core and Final Product
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Experimental Protocols
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Protocol 1: Enantioselective Preparation of the trans-Cyclobutane Amide via Tandem Wolff
Rearrangement/Asymmetric Ketene Addition

This protocol describes the formation of the key enantioenriched cyclobutane intermediate,
which is central to the entire synthetic strategy.

e Apparatus: A jacketed photochemical reactor equipped with a quartz immersion well and a
450 W medium-pressure mercury lamp. The reactor is fitted with a magnetic stir bar and
maintained under a positive pressure of argon.

e Reagents:

[e]

Diazoketone precursor (1.0 equiv)

o

8-aminoquinoline (1.2 equiv)

[¢]

(-)-menthol (2.0 equiv)

o

Anhydrous toluene (0.02 M)

e Procedure:

o

To the photochemical reactor, add the diazoketone, 8-aminoquinoline, and (-)-menthol.
o Add anhydrous toluene via cannula.
o Cool the reaction mixture to -20 °C using a circulating chiller.

o Irradiate the stirred solution with the mercury lamp for 4-6 hours, monitoring the reaction
by TLC until the starting material is consumed.

o Upon completion, concentrate the reaction mixture in vacuo.

o The crude product is a mixture of cis and trans diastereomers. This mixture is subjected to
epimerization conditions without purification.

e Epimerization to trans isomer:
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o Dissolve the crude amide in methanol.
o Add potassium carbonate (K2COs) and stir at room temperature for 12 hours.
o Quench the reaction with water and extract with ethyl acetate.

o The combined organic layers are washed with brine, dried over sodium sulfate, and

concentrated.

o The resulting trans-cyclobutane amide can be purified by flash column chromatography on
silica gel. The enantiomeric excess is determined by SFC analysis on a chiral stationary

phase.
Protocol 2: Ring-Closing Metathesis to Form the Bicyclo[4.3.1]decane Core

This protocol details the formation of the strained seven-membered ring using a ruthenium-

based catalyst.

o Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar,
maintained under an argon atmosphere.

e Reagents:
o Diene precursor (1.0 equiv)
o Grubbs II catalyst (5 mol%)
o Anhydrous dichloromethane (CH2Cl2) (0.002 M)
» Procedure:
o Dissolve the diene precursor in anhydrous dichloromethane in the reaction flask.
o Bubble argon through the solution for 15 minutes to degas the solvent.

o Add the Grubbs Il catalyst in one portion.
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o Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4 hours. Monitor the
reaction progress by TLC.

o Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl
ether to quench the catalyst. Stir for 30 minutes.

o Concentrate the mixture in vacuo.

o Purify the crude product by flash column chromatography on silica gel to afford the bicyclic
core.

Conclusion

The first enantioselective total synthesis of (+)-Psiguadial B has been achieved through a
strategy that relies on a novel asymmetric Wolff rearrangement and a robust ring-closing
metathesis.[2] The successful route provides a framework for accessing this and other
structurally related bioactive meroterpenoids. The detailed protocols and data presented herein
offer a valuable resource for researchers in natural product synthesis and medicinal chemistry,
enabling further investigation into the biological activity of Psiguadial B and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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